molecular formula C23H28O8 B1681417 Salvinorin A CAS No. 83729-01-5

Salvinorin A

Cat. No. B1681417
CAS RN: 83729-01-5
M. Wt: 432.5 g/mol
InChI Key: OBSYBRPAKCASQB-AGQYDFLVSA-N
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Description

Salvinorin A is a naturally occurring compound found in the plant Salvia divinorum, a member of the mint family. It is a potent and selective kappa opioid receptor agonist, known for its psychoactive properties. Unlike many other hallucinogens, this compound does not contain nitrogen atoms and is classified as a terpenoid rather than an alkaloid .

Scientific Research Applications

Salvinorin A has a wide range of scientific research applications:

Mechanism of Action

Salvinorin A exerts its effects primarily through its action as a kappa opioid receptor agonist. It binds to these receptors in the brain, leading to altered perception and consciousness. The compound’s rapid onset of action and ability to cross the blood-brain barrier make it a potent psychoactive agent .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

Salvinorin A is considered a promising lead for the development of drugs against disorders of the central nervous system, such as depression, pain, and drug addiction . Ongoing efforts aim to discover novel semi-synthetic salvinorin analogs with potential KOPr-mediated pharmacotherapeutic effects .

Biochemical Analysis

Biochemical Properties

Salvinorin A interacts with the κ-opioid receptor . It acts as a potent opioid agonist at cloned opioid receptors expressed in human embryonic kidney-293 cells and at native opioid receptors expressed in guinea pig brain . This compound is the first known compound acting on this receptor that is not an alkaloid .

Cellular Effects

This compound has been found to have potent and selective inhibitory effects on 3H-bremazocine binding to cloned opioid receptors . It has no significant activity against a battery of 50 receptors, transporters, and ion channels . This compound can produce psychoactive experiences in humans with a typical duration of action being several minutes to an hour or so, depending on the method of ingestion .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the κ-opioid receptor . It acts as a potent opioid agonist . Importantly, this compound had no actions at the 5-HT2A serotonin receptor, the principal molecular target responsible for the actions of classical hallucinogens .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in a variety of animal models. In mice and rats, this compound induced sedation and decreased motor coordination . The effects were transient with a maximum at 15 min and no effect at 45 min following an intracerebroventricular injection of 7.5 μg of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in the dose-response tail-withdrawal assay, this compound was more potent than the traditional KOPr agonist U50,488 . This compound also had a longer duration of action in the warm water tail-withdrawal assay compared to SalA .

Metabolic Pathways

Absorption of this compound occurs through the oral mucosa or the respiratory tract, being rapidly broken down in the gastrointestinal system to its major inactive metabolite, salvinorin B, when swallowed . This compound is rapidly distributed, with accumulation in the brain, and quickly eliminated .

Transport and Distribution

This compound is rapidly distributed, with accumulation in the brain . It is absorbed through the oral mucosa or the respiratory tract .

Subcellular Localization

The subcellular localization of this compound is primarily at the κ-opioid receptors, which are G-protein coupled receptors located in the cell membrane . The activation of these receptors by this compound leads to its psychoactive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salvinorin A can be synthesized through various methods. One notable approach involves the use of catalytic asymmetric propargylation to install the stereogenic center at C-12, followed by two intramolecular Diels-Alder reactions to generate the tricyclic core. The synthesis is completed with a chemoselective Mitsunobu inversion of a syn 1,2-diol . Another method involves the Claisen rearrangement of an allyl alcohol prepared from a Wieland-Miescher ketone .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the leaves of Salvia divinorum using solvents such as ethanol. This method ensures high yields and purity levels .

Chemical Reactions Analysis

Salvinorin A undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically analogs of this compound with modified functional groups .

Comparison with Similar Compounds

Salvinorin A is unique among naturally occurring hallucinogens due to its lack of nitrogen atoms and its classification as a terpenoid. Similar compounds include:

This compound’s selective kappa opioid receptor agonism sets it apart from these other compounds, which primarily target serotonin receptors .

properties

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSYBRPAKCASQB-AGQYDFLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232584
Record name Salvinorin A
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Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index] White film; [Sigma-Aldrich MSDS]
Record name Salvinorin A
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Mechanism of Action

Salvinorin A, the primary psychoactive derivative of the hallucinogenic herb Salvia divinorum, is a potent and highly selective kappa-opioid receptor (KOR) agonist. Several recent studies, however, have suggested endocannabinoid system mediation of some of its effects. This study represents a systematic examination of this hypothesis. Salvinorin A was isolated from S. divinorum and was evaluated in a battery of in vitro and in vivo procedures designed to detect cannabinoid activity, including CB(1) receptor radioligand and [(35)S]GTPgammaS binding, calcium flux assay, in vivo cannabinoid screening tests, and drug discrimination. Salvinorin A did not bind to nor activate CB(1) receptors. In vivo salvinorin A produced pronounced hypolocomotion and antinociception (and to a lesser extent, hypothermia). These effects were blocked by the selective KOR antagonist, JDTic, but not by the CB(1) receptor antagonist rimonabant. Interestingly, however, rimonabant attenuated KOR activation stimulated by U69,593 in a [(35)S]GTPgammaS assay. Salvinorin A did not substitute for Delta(9)-tetrahydrocannabinol (THC) in mice trained to discriminate THC. These findings suggest that similarities in the pharmacological effects of salvinorin A and those of cannabinoids are mediated by its activation of KOR rather than by any direct action of salvinorin A on the endocannabinoid system. Further, the results suggest that rimonabant reversal of salvinorin A effects in previous studies may be explained in part by rimonabant attenuation of KOR activation., Salvinorin A (SalA), a selective kappa-opioid receptor (KOR) agonist, produces dysphoria and pro-depressant like effects. These actions have been attributed to inhibition of striatal dopamine release. The dopamine transporter (DAT) regulates dopamine transmission via uptake of released neurotransmitter. KORs are apposed to DAT in dopamine nerve terminals suggesting an additional target by which SalA modulates dopamine transmission. SalA produced a concentration-dependent, nor-binaltorphimine (BNI)- and pertussis toxin-sensitive increase of ASP(+) accumulation in EM4 cells coexpressing myc-KOR and YFP-DAT, using live cell imaging and the fluorescent monoamine transporter substrate, trans 4-(4-(dimethylamino)-styryl)-N-methylpyridinium) (ASP(+)). Other KOR agonists also increased DAT activity that was abolished by BNI pretreatment. While SalA increased DAT activity, SalA treatment decreased serotonin transporter (SERT) activity and had no effect on norepinephrine transporter (NET) activity. In striatum, SalA increased the Vmax for DAT mediated DA transport and DAT surface expression. SalA up-regulation of DAT function is mediated by KOR activation and the KOR-linked extracellular signal regulated kinase-1/2 (ERK1/2) pathway. Co-immunoprecipitation and BRET studies revealed that DAT and KOR exist in a complex. In live cells, DAT and KOR exhibited robust FRET signals under basal conditions. SalA exposure caused a rapid and significant increase of the FRET signal. This suggests that the formation of KOR and DAT complexes is promoted in response to KOR activation. Together, these data suggest that enhanced DA transport and decreased DA release resulting in decreased dopamine signaling may contribute to the dysphoric and pro-depressant like effects of SalA and other KOR agonists.
Record name Salvinorin A
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Color/Form

Colorless crystals from methanol, White powder

CAS RN

83729-01-5
Record name Salvinorin
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Record name Salvinorin A
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Record name Salvinorin A
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Record name SALVINORIN A
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Record name Salvinorin A
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Melting Point

238-240 °C; also reported as 242-244 °C
Record name Salvinorin A
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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